3,4-Methylenedioxyphenethyl bromide
Overview
Description
3,4-Methylenedioxyphenethyl bromide is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3,4-Methylenedioxyphenethyl bromide, also known as 5-(2-bromoethyl)-1,3-benzodioxole, is a substituted phenethylamine . The primary targets of phenethylamines are typically monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and body temperature .
Mode of Action
The compound interacts with its targets by mimicking the structure of these neurotransmitters, allowing it to bind to their receptors and influence neural signaling .
Biochemical Pathways
The affected pathways are likely those involved in monoamine neurotransmission. This can lead to downstream effects such as altered synaptic plasticity, changes in mood and cognition, and potentially psychoactive effects . .
Pharmacokinetics
Phenethylamines are generally known to undergo extensive first-pass metabolism, primarily by the enzyme monoamine oxidase . This can significantly impact the compound’s bioavailability.
Result of Action
Given its structural similarity to other phenethylamines, it may have psychoactive properties . It’s important to note that these effects can vary greatly depending on dosage and individual physiological differences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of monoamine oxidase inhibitors can potentially enhance the compound’s activity by preventing its breakdown . .
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARPEUWUWIJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480463 | |
Record name | 3,4-Methylenedioxyphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57587-02-7 | |
Record name | 3,4-Methylenedioxyphenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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